molecular formula C18H12ClN3O2S B11453872 N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide

N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide

Cat. No.: B11453872
M. Wt: 369.8 g/mol
InChI Key: DMPKVJUJXCGMOG-UHFFFAOYSA-N
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Description

N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with various aldehydes to form intermediate Schiff bases, which are then cyclized to form the desired pyrimido[2,1-b][1,3]benzothiazole core . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require refluxing for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit EGFR tyrosine kinase sets it apart from other benzothiazole derivatives, making it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

N-(8-chloro-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide

InChI

InChI=1S/C18H12ClN3O2S/c1-10-4-2-3-5-12(10)16(23)21-13-9-20-18-22(17(13)24)14-7-6-11(19)8-15(14)25-18/h2-9H,1H3,(H,21,23)

InChI Key

DMPKVJUJXCGMOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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